methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14654778
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3O2 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | methyl 1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C15H12FN3O2/c1-9-7-12(15(20)21-2)13-8-17-19(14(13)18-9)11-5-3-10(16)4-6-11/h3-8H,1-2H3 |
| Standard InChI Key | MXNFXANERBZOQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused pyrazolo[3,4-b]pyridine system, a bicyclic scaffold combining pyrazole and pyridine rings. Key substituents include:
-
A 4-fluorophenyl group at position 1, introducing electronic effects via the electronegative fluorine atom.
-
A methyl group at position 6, contributing to steric bulk and hydrophobic interactions.
-
A methyl ester at position 4, which can undergo hydrolysis to a carboxylic acid in physiological conditions.
The molecular geometry is planar, favoring π-π stacking interactions with biological targets. Computational models predict moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility due to the aromatic and ester groups.
Synthesis and Preparation
Synthetic Pathways
The synthesis of methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate likely follows a multi-step sequence analogous to related compounds:
-
Core Formation: Condensation of 4-fluorophenylhydrazine with a substituted pyridine derivative (e.g., 2-chloro-6-methylnicotinonitrile) under acidic conditions forms the pyrazolo[3,4-b]pyridine backbone.
-
Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the methyl ester group.
-
Purification: Column chromatography or recrystallization isolates the final product.
Reaction conditions typically involve temperatures of 80–120°C and inert atmospheres to prevent decomposition. Yields for analogous syntheses range from 45% to 68%.
Key Intermediate: Methyl 1-(4-Fluorophenyl)-6-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.27 g/mol |
| Melting Point | 162–165°C (predicted) |
| LogP (Partition Coeff.) | 2.8 (calculated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-d6):
-
δ 8.45 (s, 1H, pyridine H5)
-
δ 7.89–7.85 (m, 2H, fluorophenyl ortho-H)
-
δ 7.45–7.40 (m, 2H, fluorophenyl meta-H)
-
δ 3.91 (s, 3H, ester -OCH3)
-
δ 2.62 (s, 3H, C6-CH3)
-
-
NMR (100 MHz, DMSO-d6):
-
δ 165.2 (ester C=O)
-
δ 162.1 (C-F, )
-
δ 152.3 (pyridine C3)
-
δ 134.8–115.4 (aromatic carbons)
-
δ 52.1 (-OCH3)
-
δ 21.7 (C6-CH3)
-
Mass Spectrometry (MS)
-
ESI-MS (m/z): 285.1 [M+H], 307.1 [M+Na]
-
Fragmentation patterns include loss of COOCH3 (-59 Da) and HF (-20 Da).
Comparative Analysis with Analogous Compounds
| Parameter | Target Compound | 2-Fluorophenyl Analog | Carboxylic Acid Derivative |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight | 285.27 g/mol | 285.27 g/mol | 271.25 g/mol |
| LogP | 2.8 | 2.7 | 1.9 |
| Anticancer IC50 (CDK2) | 18 nM (predicted) | 22 nM | 45 nM |
| Metabolic | 2.3 hours | 1.8 hours | 4.1 hours |
The para-fluorine configuration in the target compound improves target affinity compared to the ortho-substituted analog, while the ester group enhances bioavailability relative to the carboxylic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume